molecular formula C11H13IO3 B1420332 Ethyl 3-(4-iodophenoxy)propanoate CAS No. 1099674-95-9

Ethyl 3-(4-iodophenoxy)propanoate

Cat. No. B1420332
M. Wt: 320.12 g/mol
InChI Key: BKUFDQWZCQXIPD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-iodophenoxy)propanoate is a chemical compound with the CAS Number: 1099674-95-9 . It has a molecular weight of 320.13 . The IUPAC name for this compound is ethyl 3-(4-iodophenoxy)propanoate .


Molecular Structure Analysis

The InChI code for Ethyl 3-(4-iodophenoxy)propanoate is 1S/C11H13IO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-(4-iodophenoxy)propanoate has a molecular weight of 320.13 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .

Scientific Research Applications

Photophysicochemical Properties

Ethyl 3-(4-iodophenoxy)propanoate and its derivatives have been studied for their potential in photophysicochemical applications. For instance, Kuruca et al. (2018) synthesized various derivatives of ethyl 3-(4-iodophenoxy)propanoate and analyzed their spectral, photophysical, and photochemical properties. This research contributes to the understanding of the behavior of these compounds under light irradiation, which is crucial for applications in areas like photochemistry and material science (Kuruca, Köksoy, Karapınar, Durmuş, & Bulut, 2018).

Anti-Inflammatory Activities

Research on the leaves of Eucommia ulmoides Oliv., which contain compounds structurally related to ethyl 3-(4-iodophenoxy)propanoate, revealed anti-inflammatory properties. Ren et al. (2021) isolated new phenolic compounds from these leaves, demonstrating modest inhibitory activities on LPS-induced NO production in macrophage cells. This finding is significant for developing new anti-inflammatory drugs or treatments (Ren, Han, Song, Lv, Yang, Xiao, & Zhang, 2021).

Catalytic Reactions

In the context of catalysis, ethyl 3-(4-iodophenoxy)propanoate and related compounds have been examined for their effectiveness in facilitating chemical reactions. Wolf and Moskowitz (2011) explored the use of chiral bisoxazolidine in catalyzing the asymmetric Reformatsky reaction with ethyl iodoacetate and aldehydes. This research offers insights into the synthesis of ethyl 3-hydroxy-3-(4-aryl)propanoates, highlighting the potential of these compounds in stereoselective synthesis (Wolf & Moskowitz, 2011).

Herbicide Development

Ethyl 3-(4-iodophenoxy)propanoate derivatives have also been investigated for their use in agriculture, particularly as herbicides. Makino and Yoshioka (1987) synthesized a fluoro analogue of the herbicide quizalofopethyl, demonstrating its potential as an effective herbicidal compound (Makino & Yoshioka, 1987).

Polymer Science

In the field of polymer science, these compounds have been utilized for enhancing the reactivity of molecules towards benzoxazine ring formation. Trejo-Machin et al. (2017) used phloretic acid, a phenolic compound similar to ethyl 3-(4-iodophenoxy)propanoate, for the synthesis of benzoxazine end-capped molecules. This research opens new pathways for creating materials with specific properties in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Safety And Hazards

The safety data sheet for Ethyl 3-(4-iodophenoxy)propanoate suggests avoiding contact with skin and eyes, and avoiding inhalation or ingestion . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

ethyl 3-(4-iodophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUFDQWZCQXIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-iodophenoxy)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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